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molecular formula C8H14N2O B183466 4-Morpholinebutanenitrile CAS No. 5807-11-4

4-Morpholinebutanenitrile

Cat. No. B183466
M. Wt: 154.21 g/mol
InChI Key: DNHBZJPTXSALLZ-UHFFFAOYSA-N
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Patent
US09283186B2

Procedure details

196.9 ml morpholine, 500 ml toluol and 100 ml chloroform were stirred in a round-bottomed flask under N2 atmosphere and at 80° C. After one hour 100 g 4-chlorobutyronitrile was added dropwise within one hour. The reaction was stirred one day at 80° C. and another day at room temperature. The mixture was fritted and the residue was washed two times with ether. The filtrate was concentrated and finally distilleed under vacuum. The product fractions were collected at 95-100° C. and 1.2-0.89 Torr. The purity of the colourless oil was judged by gas chromatography and 1H-NMR.
Quantity
196.9 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:6][CH2:5][O:4][CH2:3][CH2:2]1.C1(C)C=CC=CC=1.Cl[CH2:15][CH2:16][CH2:17][C:18]#[N:19]>C(Cl)(Cl)Cl>[N:1]1([CH2:15][CH2:16][CH2:17][C:18]#[N:19])[CH2:6][CH2:5][O:4][CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
196.9 mL
Type
reactant
Smiles
N1CCOCC1
Name
Quantity
500 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
100 g
Type
reactant
Smiles
ClCCCC#N

Conditions

Temperature
Control Type
AMBIENT
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred one day at 80° C. and another day at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
the residue was washed two times with ether
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
The product fractions were collected at 95-100° C.

Outcomes

Product
Details
Reaction Time
1 d
Name
Type
Smiles
N1(CCOCC1)CCCC#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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